

An In-depth Technical Guide to 1-tert-Butyl-3azetidinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-tert-Butyl-3-azetidinol**, a key intermediate in the synthesis of novel pharmaceutical compounds. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical Identifiers and Properties

1-tert-Butyl-3-azetidinol is a heterocyclic compound featuring a strained azetidine ring, which makes it a valuable building block in organic synthesis.[1] Its core identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for 1-tert-Butyl-3-azetidinol



Identifier	Value
CAS Number	13156-04-2[2][3][4]
IUPAC Name	1-tert-butylazetidin-3-ol[4]
Molecular Formula	C7H15NO[2][4]
SMILES	CC(C)(C)N1CC(O)C1[5]
InChIKey	SSQMTFZAUDZFTK-UHFFFAOYSA-N[3]
Synonyms	1-(1,1-dimethylethyl)azetidin-3-ol, N-tert-butyl-3-hydroxyazetidine, 1-tert-butylazetidin-3-ol[2][3]

Table 2: Physicochemical Properties of 1-tert-Butyl-3-azetidinol

Property	Value
Molecular Weight	129.20 g/mol [1]
Physical Form	Solid[5]
Melting Point	42 - 43 °C[3]
Boiling Point	169.2 °C at 760 mmHg[6]
Density	1.031 g/cm ³ [6]
Flash Point	31.9 °C[6]

Experimental Protocol: Synthesis of 1-tert-Butyl-3-azetidinol

The following protocol describes the synthesis of **1-tert-Butyl-3-azetidinol** via the reduction of 3-benzyloxy-1-(tert-butyl)azetidine.[3]

Objective: To synthesize **1-tert-Butyl-3-azetidinol** with a high yield.

Materials:



- 3-benzyloxy-1-(tert-butyl)azetidine (4.4 parts)
- Ethanol (30 parts)
- Raney nickel (2 parts)
- Hydrogen gas
- n-hexane

Equipment:

- Autoclave
- Filtration apparatus
- Rotary evaporator

Procedure:

- A solution of 4.4 parts of 3-benzyloxy-1-(tert-butyl)azetidine in 30 parts of ethanol is prepared.[3]
- The solution, along with 2 parts of Raney nickel catalyst, is placed into an autoclave.[3]
- The autoclave is pressurized with hydrogen gas to 100 atmospheres.
- The reaction mixture is stirred at 40°C for 15 hours to facilitate the reduction.[3]
- After the reaction is complete, the catalyst is separated from the mixture by filtration.[3]
- The remaining ethanol solution is concentrated to dryness, resulting in an oily substance.
- The oily residue is dissolved in n-hexane and cooled to induce crystallization.[3]
- The resulting solid, **1-tert-Butyl-3-azetidinol**, is collected. The reported yield is 76%.[3]

Characterization: The final product can be characterized using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) analysis to confirm its structure and purity.[3]



Applications in Drug Development

1-tert-Butyl-3-azetidinol serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The strained azetidine ring imparts enhanced reactivity, making it a versatile scaffold in medicinal chemistry for constructing complex nitrogen-containing molecules.[1] Its primary applications include:

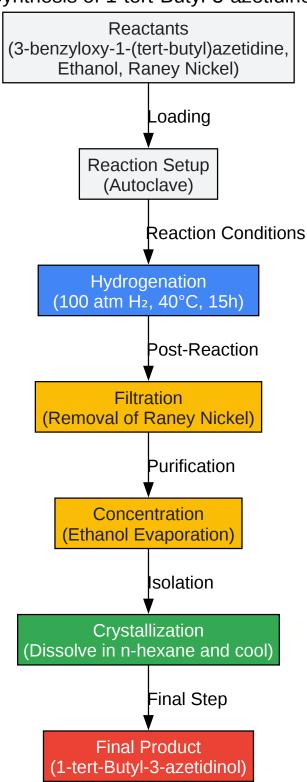
- β-Lactam Antibiotics: It is used in the development of novel β-lactam antibiotics.[1]
- Bioactive Molecules: The compound is a building block for other bioactive molecules, including enzyme inhibitors and receptor modulators, where its stereochemistry is advantageous for mimicking peptide bonds.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **1-tert-Butyl-3-azetidinol**.



Synthesis of 1-tert-Butyl-3-azetidinol



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Caption: Workflow for the synthesis of **1-tert-Butyl-3-azetidinol**.



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